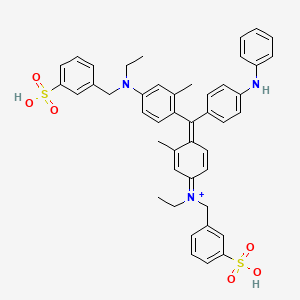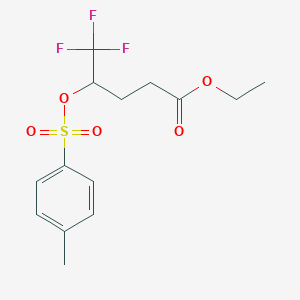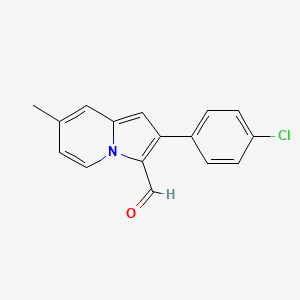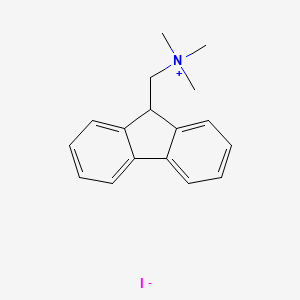
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound derived from fluorene. It is known for its unique structural properties, which make it useful in various chemical and biological applications. The compound is characterized by the presence of a fluorene moiety attached to a trimethylammonium group, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (9H-Fluoren-9-yl)methanamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve (9H-Fluoren-9-yl)methanamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and wash the precipitate to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to form different fluorene-based derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted fluorene derivatives with various functional groups.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Reduced fluorene derivatives are formed.
Scientific Research Applications
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorene-based compounds and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the fluorene moiety can intercalate into DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methanamine
- (9H-Fluoren-9-yl)methanol
- (9H-Fluoren-9-yl)methyl chloride
Uniqueness
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its analogs, this compound exhibits higher solubility in polar solvents and enhanced biological activity, making it suitable for a broader range of applications.
Properties
CAS No. |
88754-45-4 |
|---|---|
Molecular Formula |
C17H20IN |
Molecular Weight |
365.25 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17;/h4-11,17H,12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SYEXONHBMLEBSE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1C2=CC=CC=C2C3=CC=CC=C13.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


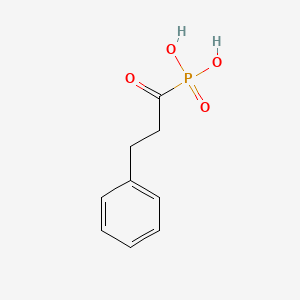
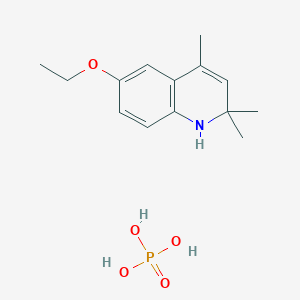
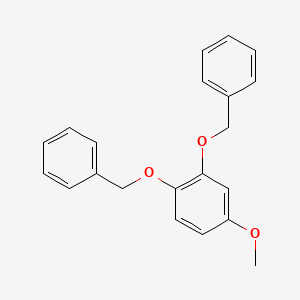
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
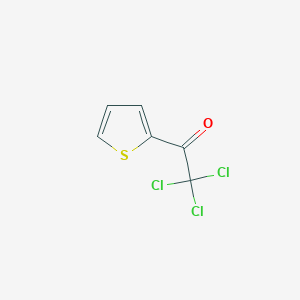
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
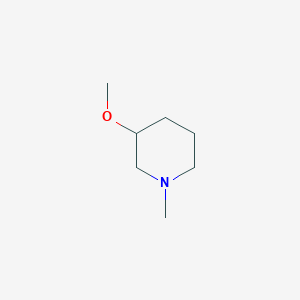
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)

![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
